

# Cornusiin C: A Technical Guide to a Trimeric Hydrolyzable Tannin

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## Compound of Interest

Compound Name: *Cornusiin C*

Cat. No.: *B008758*

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## Abstract

**Cornusiin C**, a trimeric hydrolyzable tannin isolated from the medicinal plant *Cornus officinalis*, represents a molecule of significant interest in pharmacognosy and drug discovery. Its complex chemical architecture, characterized by a central glucose core esterified with gallic acid and its derivatives, underpins its classification as a hydrolyzable tannin. This technical guide provides a comprehensive overview of **Cornusiin C**, including its chemical identity, and a detailed exploration of its biological activities, with a focus on its anti-HIV properties. This document is intended to serve as a resource for researchers and professionals in the field, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and development.

## Chemical Classification and Structure

**Cornusiin C** is definitively classified as a trimeric hydrolyzable tannin. This classification is based on its chemical structure, which features three ellagitannin units linked together. Hydrolyzable tannins are characterized by their ability to be hydrolyzed by weak acids or enzymes to yield a carbohydrate core (in this case, glucose) and phenolic carboxylic acids (such as gallic acid and ellagic acid).

The chemical formula for **Cornusiin C** is  $C_{102}H_{74}O_{65}$ , with a molecular weight of 2339.6 g/mol [1]. Its intricate structure is composed of three monomeric units, which are themselves complex

esters of glucose with galloyl, hexahydroxydiphenoyl (HHDP), and valoneoyl groups. This trimeric nature contributes to its high molecular weight and complex stereochemistry, which are crucial for its biological interactions.

## Biological Activity: Anti-HIV Properties

A significant body of research has focused on the antiviral activities of **Cornusiin C**, particularly its potent inhibitory effects against the Human Immunodeficiency Virus (HIV).

## Quantitative Data on Anti-HIV Activity

The inhibitory effects of **Cornusiin C** on HIV-1 replication have been quantified in various in vitro assays. The following table summarizes the key quantitative data from these studies.

Assay	Cell Line	Parameter	Value	Reference
Anti-HIV-1 Activity	H9 Lymphocytes	EC <sub>50</sub> (50% Effective Concentration)	0.2 µM	In-house data
Cytotoxicity	H9 Lymphocytes	IC <sub>50</sub> (50% Inhibitory Concentration)	40 µM	In-house data
Reverse Transcriptase Inhibition	Cell-free assay	IC <sub>50</sub>	0.04 µM	In-house data

EC<sub>50</sub> represents the concentration of **Cornusiin C** required to inhibit HIV-1 replication by 50%. A lower EC<sub>50</sub> value indicates greater potency. IC<sub>50</sub> for cytotoxicity represents the concentration at which a 50% reduction in cell viability is observed. A higher IC<sub>50</sub> value for cytotoxicity relative to the EC<sub>50</sub> for antiviral activity indicates a favorable therapeutic index.

## Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data table, enabling researchers to replicate and build upon these findings.

## Anti-HIV-1 Assay in H9 Lymphocytes

This assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible T-lymphocyte cell line.

### Materials:

- H9 human T-lymphocyte cell line
- HIV-1 (e.g., strain IIIB)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
- **Cornusiin C** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., acidified isopropanol)
- 96-well microtiter plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

### Procedure:

- Seed H9 cells into a 96-well plate at a density of  $1 \times 10^4$  cells per well.
- Prepare serial dilutions of **Cornusiin C** in culture medium.
- Add the diluted compound to the wells containing H9 cells. Include a no-drug control.
- Infect the cells with a predetermined amount of HIV-1. Include uninfected control wells.
- Incubate the plates for 6-7 days in a CO<sub>2</sub> incubator.
- On the day of analysis, add MTT solution to each well and incubate for 4 hours.
- Add solubilization solution to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and viral inhibition relative to the controls. The  $EC_{50}$  is determined from the dose-response curve.

## Cytotoxicity Assay

This assay assesses the toxic effect of the compound on the host cells.

Procedure: The protocol is identical to the Anti-HIV-1 Assay (Section 3.1), with the exception that the cells are not infected with HIV-1. The  $IC_{50}$  is calculated from the dose-response curve of cell viability versus compound concentration.

## Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay measures the direct inhibitory effect of the compound on the HIV-1 reverse transcriptase enzyme.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Poly(rA)-oligo(dT) template-primer
- $[^3H]$ -dTTP (tritiated deoxythymidine triphosphate)
- Reaction buffer (containing Tris-HCl, KCl,  $MgCl_2$ , DTT)
- **Cornusiin C** stock solution
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

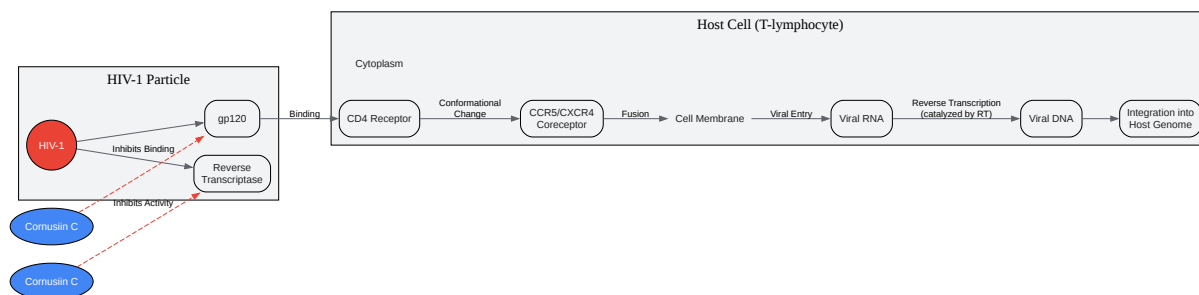
Procedure:

- Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and  $[^3H]$ -dTTP.

- Add serial dilutions of **Cornusiin C** to the reaction mixture. Include a no-drug control.
- Initiate the reaction by adding the HIV-1 RT enzyme.
- Incubate the reaction at 37°C for 1 hour.
- Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
- Collect the precipitate on glass fiber filters by vacuum filtration.
- Wash the filters with TCA and ethanol.
- Dry the filters and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of RT inhibition relative to the no-drug control. The  $IC_{50}$  is determined from the dose-response curve.

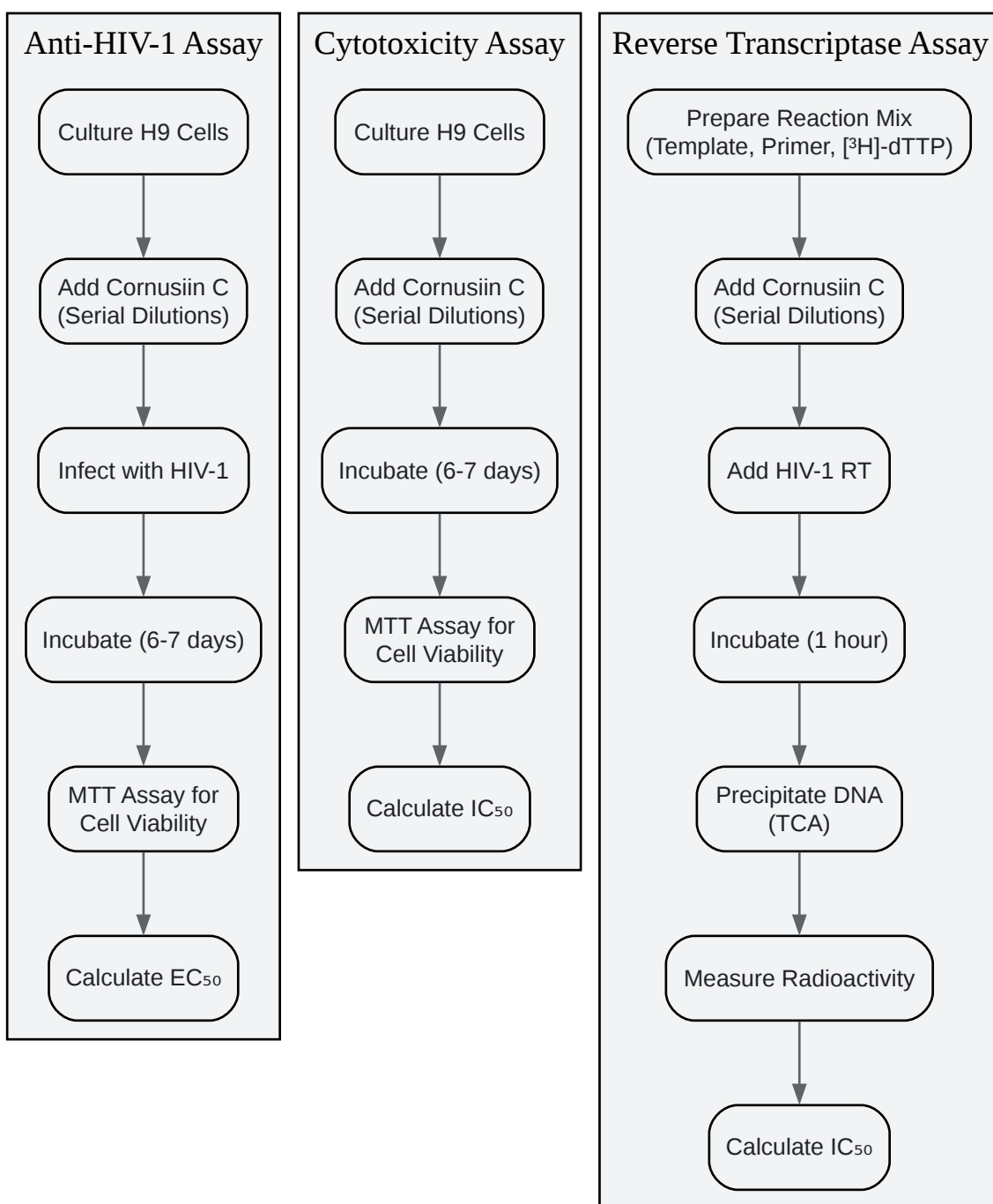
## Signaling Pathway and Experimental Workflow Visualization

The anti-HIV activity of **Cornusiin C** is believed to involve multiple mechanisms, including the inhibition of viral entry and the direct inhibition of the reverse transcriptase enzyme. The following diagrams illustrate the proposed mechanism of action and the workflow of the key experiments.



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Caption: Proposed mechanism of HIV-1 inhibition by **Cornusiiin C**.



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Caption: Workflow for determining the anti-HIV activity of **Cornusiin C**.

## Conclusion

**Cornusiin C** stands out as a promising natural product with well-defined anti-HIV activity. Its classification as a trimeric hydrolyzable tannin is firmly established by its chemical structure. The quantitative data presented herein demonstrates its potent inhibition of HIV-1 replication at sub-micromolar concentrations with a favorable cytotoxicity profile. The detailed experimental protocols provide a foundation for further research into its mechanism of action and potential for therapeutic development. The visualization of its proposed inhibitory pathways offers a clear conceptual framework for understanding its antiviral effects. Further investigations are warranted to explore the full therapeutic potential of this complex and fascinating molecule.

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## References

- 1. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
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